5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene
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Overview
Description
5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is an organic compound with a complex structure that includes multiple methoxy groups attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable methoxy-substituted indene precursor. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indene ring can be reduced to form dihydroindene derivatives.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroindene derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxy groups and indene backbone. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid share similar structural features.
Indene derivatives: Compounds such as 1H-indene and 2-methoxy-1H-indene have similar indene backbones.
Uniqueness
5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is unique due to the combination of multiple methoxy groups and the indene structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
667876-29-1 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene |
InChI |
InChI=1S/C19H20O4/c1-20-14-7-5-12-6-8-15(16(12)11-14)13-9-17(21-2)19(23-4)18(10-13)22-3/h5,7-11H,6H2,1-4H3 |
InChI Key |
QHECQWBKVZMDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC=C2C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
Origin of Product |
United States |
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